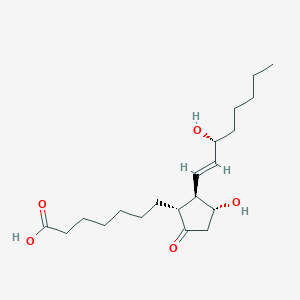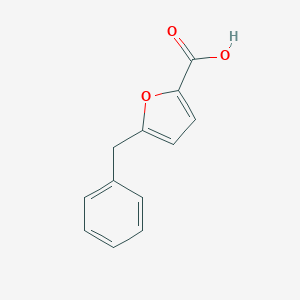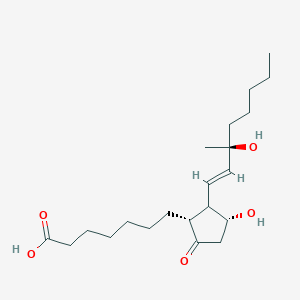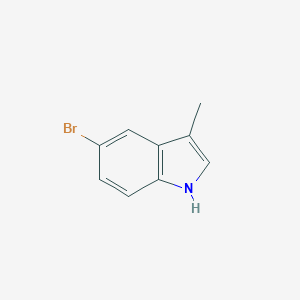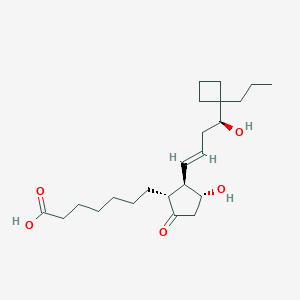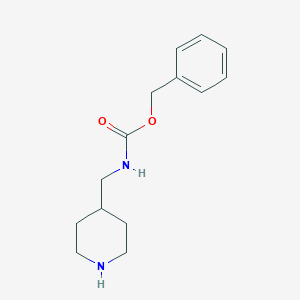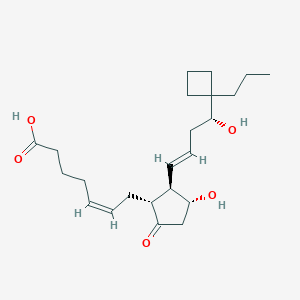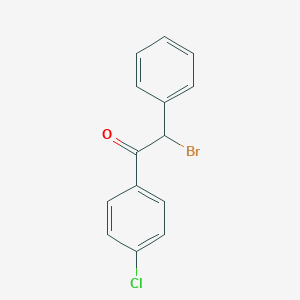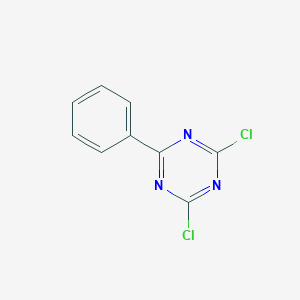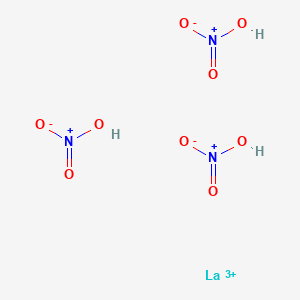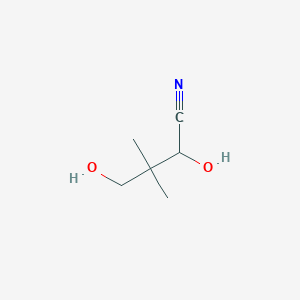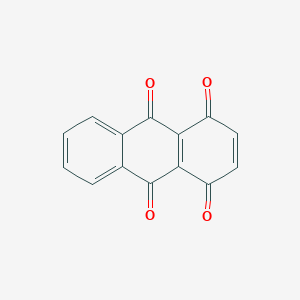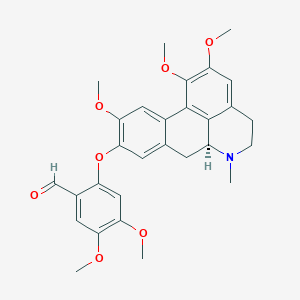![molecular formula C9H13NO B157928 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene CAS No. 138921-06-9](/img/structure/B157928.png)
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known as FMAO, is a bicyclic compound that has been studied for its potential use in scientific research. It is a derivative of the natural product tropane, and its unique structure has led to its investigation as a potential tool for studying biological systems.
Mecanismo De Acción
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to bind to and modulate the activity of a variety of biological targets. It has been found to act as a competitive inhibitor of the dopamine transporter, as well as a modulator of the activity of GABA-A receptors. Its effects on other biological targets are currently being investigated.
Biochemical and Physiological Effects:
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been shown to have a variety of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, and to enhance the activity of GABA-A receptors. It has also been shown to have analgesic and anesthetic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in scientific research is its unique structure, which allows it to bind to a variety of biological targets. It also has the potential to be used as a tool for studying the structure and function of proteins and enzymes. However, one limitation of using 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is its relatively low potency compared to other compounds that have been investigated for similar applications.
Direcciones Futuras
There are a number of potential future directions for research on 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene. One area of interest is the development of more potent derivatives of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene that could be used as tools for studying biological systems. Another area of interest is the investigation of 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene's effects on other biological targets, such as ion channels and receptors. Additionally, 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene could be investigated for its potential use in the development of new therapies for neurological and psychiatric disorders.
Métodos De Síntesis
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene can be synthesized from the natural product tropinone, which can be obtained from the leaves of the plant Erythroxylum coca. Tropinone can be converted to 2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene through a series of chemical reactions, including reduction and oxidation steps.
Aplicaciones Científicas De Investigación
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has been used in a variety of scientific research applications, including studies of neurotransmitter transporters, ion channels, and receptors. It has also been investigated for its potential as a tool for studying the structure and function of proteins and enzymes.
Propiedades
Número CAS |
138921-06-9 |
|---|---|
Nombre del producto |
2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-10-8-3-2-7(6-11)9(10)5-4-8/h2,6,8-9H,3-5H2,1H3 |
Clave InChI |
RBEGGIYZLQOLPC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1C(=CC2)C=O |
SMILES canónico |
CN1C2CCC1C(=CC2)C=O |
Sinónimos |
8-Azabicyclo[3.2.1]oct-2-ene-2-carboxaldehyde, 8-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



